molecular formula C15H24N4O B2519543 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one CAS No. 1798519-66-0

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Cat. No. B2519543
CAS RN: 1798519-66-0
M. Wt: 276.384
InChI Key: XNQODXISEIAURY-UHFFFAOYSA-N
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Description

The compound "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one" is a chemical structure that features a 1,2,3-triazole moiety linked to a piperidine ring, which is further connected to a cyclopentylpropanone group. This structure is indicative of a synthetic molecule that may have been designed for biological activity, given the presence of the triazole and piperidine, which are common in medicinal chemistry.

Synthesis Analysis

The synthesis of related triazole derivatives has been reported using natural products as starting materials. For instance, triazole-thiones were synthesized from natural piperine in a four-step process, which included the use of microwave irradiation and yielded a range of 32% to 51% . Similarly, a four-step synthesis process involving etherification, hydrazonation, cyclization, and reduction was used to synthesize a piperidin-4-yl-triazole with an overall yield of 39% . An improved synthesis protocol for 1,2,4-triazines with a piperidine and triazole ring was also reported, yielding 87-94% . These methods provide insight into the potential synthetic routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory, indicating the stability of hydrazone tautomers . Although the exact molecular structure analysis of "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one" is not provided, the stability of similar structures can be inferred from these studies.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is often explored in the context of their biological activity. For example, the triazole-thiones derived from piperine showed trypanocidal activity , and oxadiazole derivatives containing a triazole and piperidine or pyrrolidine ring exhibited antimicrobial activity . These findings suggest that the triazole moiety in the compound of interest may also confer biological activity through its chemical reactivity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one" are not detailed in the provided papers, the properties of similar compounds can provide some insights. For instance, the solubility, melting points, and stability of triazole derivatives can vary based on their substitution patterns and the nature of the functional groups attached . The presence of a piperidine ring often contributes to the basicity and potential for forming salts, which can affect the compound's solubility and pharmacokinetic properties.

Scientific Research Applications

Synthesis and Antifungal Activity

An innovative synthesis protocol for a novel series of 1,2,4-triazines, incorporating the 1,2,3-triazole and piperidine ring structures, demonstrated significant antifungal activity. The synthesis utilized 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole-4-carbohydrazide and other reagents, yielding compounds that were evaluated against various fungal organisms. Particularly, certain compounds exhibited potency comparable to standard antifungal agents against strains such as Candida albicans and Aspergillus niger (Sangshetti & Shinde, 2010).

Antiparasitic Drug Development

The structure has been utilized in the design and synthesis of novel triazole derivatives from natural piperine as potential antiparasitic drugs. These derivatives were synthesized and assessed for their trypanocidal activity, highlighting the compound's utility in developing treatments for parasitic infections such as Trypanosoma cruzi (Franklim et al., 2013).

Anti-arrhythmic Activity

Research into piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole, has shown significant anti-arrhythmic activity. These findings suggest the compound's potential in developing new treatments for arrhythmias, demonstrating the versatility of the 1,2,3-triazole and piperidine ring structure in medicinal chemistry applications (Abdel‐Aziz et al., 2009).

Serotonin Receptor Antagonism

Derivatives with a 1,2,3-triazole and piperidine framework have been synthesized and tested for their 5-HT2 antagonist activity, offering insights into the development of novel treatments for disorders related to serotonin dysregulation. Among these compounds, specific derivatives exhibited potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, indicating their potential therapeutic benefits in neuropsychiatric disorders (Watanabe et al., 1992).

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

3-cyclopentyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(6-5-13-3-1-2-4-13)18-10-7-14(8-11-18)19-12-9-16-17-19/h9,12-14H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQODXISEIAURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one

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